1-(9H-carbazol-9-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Description
This compound features a carbazole core linked to a 5-phenyl-1,3,4-oxadiazole moiety via a sulfanyl ethanone bridge. Carbazole derivatives are renowned for their optoelectronic properties and biological activities, while 1,3,4-oxadiazoles contribute electron-withdrawing characteristics and structural rigidity . The sulfanyl group enhances solubility and may facilitate intermolecular interactions. Synthesized via condensation of 2-(9H-carbazol-9-yl)acetohydrazide with acetic anhydride, this compound exhibits an 84% yield and a melting point of 236°C, indicative of high crystallinity .
Properties
Molecular Formula |
C22H15N3O2S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H15N3O2S/c26-20(14-28-22-24-23-21(27-22)15-8-2-1-3-9-15)25-18-12-6-4-10-16(18)17-11-5-7-13-19(17)25/h1-13H,14H2 |
InChI Key |
RNJNMXYLRGIJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Biological Activity
1-(9H-Carbazol-9-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a compound that combines the structural features of carbazole and oxadiazole, two moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a carbazole core linked to a 1,3,4-oxadiazole ring through a sulfanyl group. This unique structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of 1,3,4-oxadiazole possess antibacterial and antifungal activities against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Candida albicans | Moderate activity | |
| Pseudomonas aeruginosa | Strong anti-biofilm effect |
In vitro studies demonstrated that the compound showed effective inhibition against E. coli and C. albicans, with notable results in preventing biofilm formation by Pseudomonas aeruginosa at specific concentrations.
Anticancer Activity
The anticancer potential of carbazole derivatives has been widely studied. The compound exhibited cytotoxic effects on various cancer cell lines. For example, in vitro assays revealed that at concentrations above 100 µg/mL, the compound significantly reduced cell viability in HeLa and HaCaT cells.
Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Observation |
|---|---|---|
| HeLa | >100 | Decreased viability |
| HaCaT | >100 | Dose-dependent reduction |
The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression, particularly affecting the S phase in HaCaT cells after prolonged exposure .
Anti-inflammatory Activity
Compounds with oxadiazole rings have also been reported to possess anti-inflammatory properties. The synthesis of related compounds has shown promise in reducing inflammation markers in various models.
Case Studies
A case study involving the synthesis and biological evaluation of similar compounds highlighted their broad spectrum of activity:
- Synthesis Protocol : The compound was synthesized through a condensation reaction involving precursors derived from carbazole and oxadiazole.
- Biological Evaluation : The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Notes:
- The target compound’s 5-phenyl-1,3,4-oxadiazole and sulfanyl bridge distinguish it from simpler carbazole-ethanones (e.g., methyl or octyl derivatives) .
Physical and Spectral Properties
- Melting Points: The target compound (236°C) has a higher melting point than alkylated analogs (e.g., 1-(9-hexyl-9H-carbazol-3-yl)ethanone, 68–70°C), reflecting stronger π-π stacking from the oxadiazole and carbazole .
- NMR Shifts : The sulfanyl group in the target compound causes distinct δ 10.2 ppm (N–H) and δ 7.2–8.33 ppm (Ar–H) in ¹H NMR, differing from alkylated carbazoles (e.g., δ 4.34 ppm for hexyl chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
